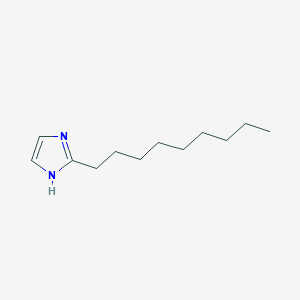
n,n,n,n',n',n'-Hexamethyltetradecane-1,14-diaminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium: is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium typically involves the quaternization of a long-chain diamine with methylating agents. One common method is the reaction of tetradecane-1,14-diamine with methyl iodide under controlled conditions to produce the desired quaternary ammonium compound.
Industrial Production Methods: In industrial settings, the production of n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
化学反応の分析
Types of Reactions:
Oxidation: n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions, often involving the reduction of any oxidized nitrogen species back to the original amine.
Substitution: This compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or thiolates are often employed in substitution reactions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: The original diamine or partially reduced intermediates.
Substitution: Various substituted quaternary ammonium compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: In biological research, this compound is used to study membrane interactions due to its surfactant properties. It can also be used in the formulation of antimicrobial agents.
Medicine: Its antimicrobial properties make it useful in the development of disinfectants and antiseptics. It is also explored for potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: In industrial applications, n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium is used in the formulation of detergents, fabric softeners, and emulsifiers. Its ability to reduce surface tension makes it valuable in various cleaning and personal care products.
作用機序
The mechanism of action of n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium primarily involves its interaction with lipid bilayers and proteins. The quaternary ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in its antimicrobial applications.
類似化合物との比較
n,n,n’,n’-Tetramethylethylenediamine: Known for its use as a ligand in coordination chemistry and as a catalyst in organic synthesis.
n,n,n’,n’-Tetramethyl-1,6-hexanediamine: Used in the synthesis of polymers and as a curing agent in epoxy resins.
Uniqueness: n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium stands out due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong interactions with hydrophobic substances. Its ability to disrupt cell membranes also makes it particularly valuable in antimicrobial formulations.
特性
CAS番号 |
52767-75-6 |
|---|---|
分子式 |
C20H46N2+2 |
分子量 |
314.6 g/mol |
IUPAC名 |
trimethyl-[14-(trimethylazaniumyl)tetradecyl]azanium |
InChI |
InChI=1S/C20H46N2/c1-21(2,3)19-17-15-13-11-9-7-8-10-12-14-16-18-20-22(4,5)6/h7-20H2,1-6H3/q+2 |
InChIキー |
YLHAJLBDDIMJHL-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCCCCCCCCCCCCC[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


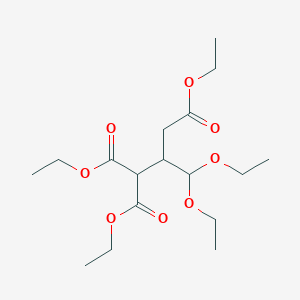
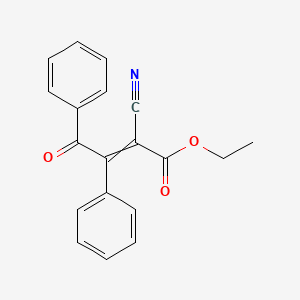

![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
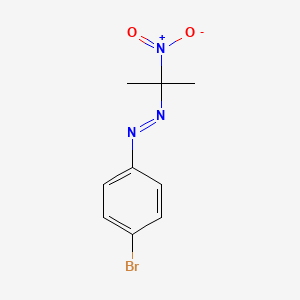

![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
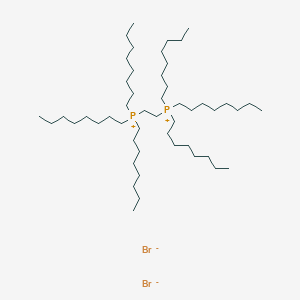
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
![3-[(Oxan-2-yl)oxy]butan-2-one](/img/structure/B14634283.png)
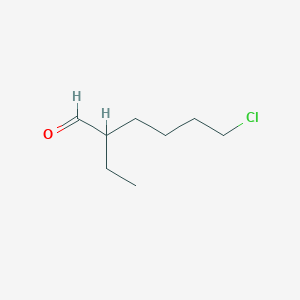
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
